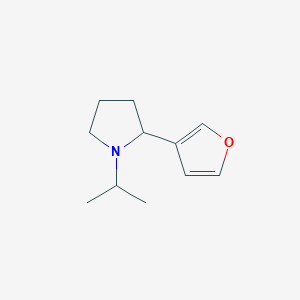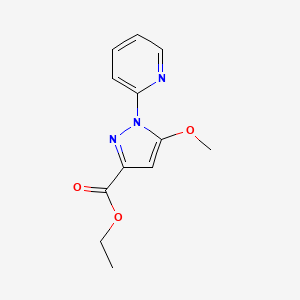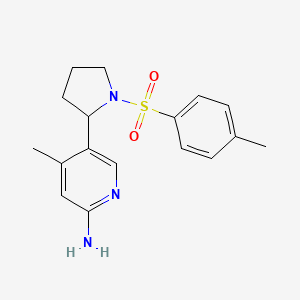
4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in the development of pharmaceutical drugs.
Industry: May be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- 4-Amino-5-fluoro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
Uniqueness
The presence of the bromine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring may confer unique chemical and biological properties to 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one, distinguishing it from other similar compounds.
Properties
CAS No. |
1416438-79-3 |
|---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-9-5-3-2-4-8(9)15-6-7(12)10(13)14-11(15)16/h2-6H,1H3,(H2,13,14,16) |
InChI Key |
DFZLVLPTNGORIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C(=NC2=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















